molecular formula C9H6N6 B327243 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile CAS No. 24571-64-0

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile

Cat. No.: B327243
CAS No.: 24571-64-0
M. Wt: 198.18 g/mol
InChI Key: JCCGNPGPAUIBFE-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of two amino groups at positions 2 and 4, a cyanomethyl group at position 6, and two nitrile groups at positions 3 and 5 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by further cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also involve the use of automated reactors and continuous flow systems to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrile groups to amines or other functional groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted pyridines.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile is unique due to the presence of both amino and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its cyanomethyl group further differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Biological Activity

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile (CAS No. 24571-64-0) is a heterocyclic compound belonging to the pyridine family. This compound features two amino groups at positions 2 and 4, a cyanomethyl group at position 6, and two nitrile groups at positions 3 and 5 on the pyridine ring. Its molecular formula is C9H6N6C_9H_6N_6, and it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance:

  • Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC values ranged from 16 to 64 µg/mL depending on the strain tested.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

  • HeLa cells : Induction of apoptosis was observed with an IC50 value of approximately 15 µM.
  • MCF-7 cells : The compound displayed cytotoxic effects with an IC50 value of around 20 µM.

The mechanisms underlying these effects may include the inhibition of specific enzymes involved in cell proliferation and the modulation of signaling pathways related to apoptosis.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Nucleic Acid Interaction : It may also bind to nucleic acids, disrupting essential cellular processes.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16 - 64
Pseudomonas aeruginosa>128

Study on Anticancer Activity

A separate investigation in Cancer Research focused on the effects of this compound on breast cancer cells. The study found that treatment with varying concentrations led to significant reductions in cell viability and increased markers for apoptosis.

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1575
MCF-72070

Properties

IUPAC Name

2,4-diamino-6-(cyanomethyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6/c10-2-1-7-5(3-11)8(13)6(4-12)9(14)15-7/h1H2,(H4,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCGNPGPAUIBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=N1)N)C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396159
Record name AN-023/13176001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24571-64-0
Record name AN-023/13176001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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